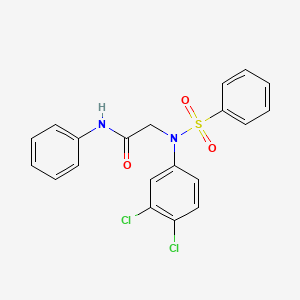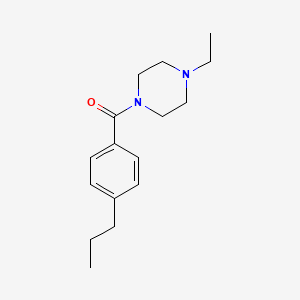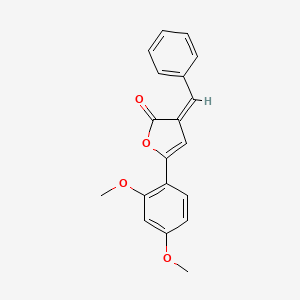
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochloride, also known as Methamphetamine, is a potent central nervous system stimulant that is widely abused for its euphoric effects. Methamphetamine is classified as a Schedule II drug by the United States Drug Enforcement Administration due to its high potential for abuse and addiction.
作用機序
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy. It also inhibits the reuptake of these neurotransmitters, prolonging their effects. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine can also cause the release of stress hormones, such as cortisol and adrenaline, which can lead to increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has a wide range of biochemical and physiological effects on the body. It can cause vasoconstriction, leading to decreased blood flow to the heart and other organs. It can also cause oxidative stress, leading to damage to cells and tissues. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine can also cause changes in the brain, including decreased gray matter volume, alterations in white matter integrity, and changes in brain metabolism.
実験室実験の利点と制限
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has several advantages for use in laboratory experiments, including its ability to induce dopamine release and its long-lasting effects. However, it also has several limitations, including its high potential for abuse, neurotoxicity, and the difficulty in controlling dosages.
将来の方向性
There are several future directions for research on 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine, including the development of new treatments for addiction and the exploration of its potential therapeutic uses. Additionally, research is needed to understand the long-term effects of 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine use on the brain and body and to develop effective prevention and intervention strategies for 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine abuse.
Conclusion
In conclusion, 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine is a potent central nervous system stimulant with a high potential for abuse and addiction. It has been extensively studied for its pharmacological effects and potential therapeutic uses. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has several advantages for use in laboratory experiments, including its ability to induce dopamine release and its long-lasting effects. However, it also has several limitations, including its high potential for abuse, neurotoxicity, and the difficulty in controlling dosages. There are several future directions for research on 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine, including the development of new treatments for addiction and the exploration of its potential therapeutic uses.
合成法
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine can be synthesized by using various methods, including the reduction of ephedrine or pseudoephedrine, the reductive amination of phenylacetone, or the Leuckart reaction of phenyl-2-propanone. The most common method of synthesis involves the reduction of ephedrine or pseudoephedrine using red phosphorus and iodine in a process known as the Nazi method. However, this method is highly dangerous and can result in explosions, fires, and toxic fumes.
科学的研究の応用
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has been extensively studied for its pharmacological effects and potential therapeutic uses. It has been used as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity due to its ability to increase alertness, concentration, and reduce appetite. 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)-1-propanone hydrochlorideine has also been studied as a potential treatment for depression, Parkinson's disease, and narcolepsy.
特性
IUPAC Name |
2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-6-9(7-5-8)10(13)11(2,3)12-14;/h4-7,12,14H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJXRXLSFFGNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)(C)NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386766 |
Source


|
| Record name | 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)propan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5839-33-8 |
Source


|
| Record name | 2-(hydroxyamino)-2-methyl-1-(4-methylphenyl)propan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isopropyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4962891.png)
![2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4962892.png)
![methyl 4-{[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4962918.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4962928.png)
![3-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962934.png)
![7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one](/img/structure/B4962943.png)

![5-{[(3-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962948.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide](/img/structure/B4962961.png)

![methyl 4-(4-{[(3'-methyl-4-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4962979.png)
